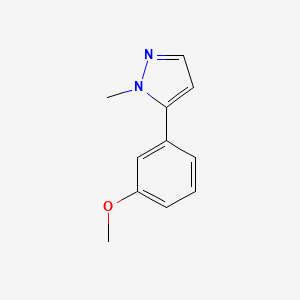

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (CDCl₃, 400 MHz):

¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Absorption Characteristics

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : m/z 188.1 ([M]⁺).

- Major fragments:

Comparative Structural Analysis with Analogous Pyrazole Derivatives

The meta-substituted methoxy group in this compound enhances electron density at the pyrazole’s C5 position compared to para-substituted analogs, influencing reactivity in electrophilic substitution. Steric effects from the 3-methoxyphenyl group also reduce rotational freedom relative to simpler phenyl-substituted pyrazoles.

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFBLJAAHBCORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50771738 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144026-75-5 | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144026-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50771738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action:

This compound primarily targets the metabotropic glutamate 5 (mGlu5) receptor. The mGlu5 receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and mood regulation.

Mode of Action:

- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole acts as a partial NAM of the mGlu5 receptor. By binding to an allosteric site on the receptor, it modulates its activity. Unlike full antagonists, partial NAMs retain therapeutic effects while having a broader therapeutic window. Similar to rapid-acting antidepressant drugs (RAADs) like ketamine, this compound induces a fast and sustained antidepressant-like effect. It enhances brain-derived neurotrophic factor (BDNF)-dependent mechanisms, which are crucial for mood regulation.

Biochemical Pathways:

- Activation of mGlu5 receptors leads to increased BDNF expression. BDNF promotes neuronal survival, synaptic plasticity, and mood stability. By modulating mGlu5, this compound indirectly influences BDNF levels. Altered mGlu5 signaling affects downstream pathways involved in mood regulation, such as the AKT/mTOR pathway. These changes contribute to the antidepressant-like effects observed.

Action Environment:

- Factors like stress, diet, and circadian rhythms influence mGlu5 receptor activity. Environmental changes may affect the compound’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

It’s plausible that it may interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions.

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is not well-defined. It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Activité Biologique

5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is a compound of interest within medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this pyrazole derivative, drawing from various studies and research findings.

Overview of Pyrazole Compounds

Pyrazoles are a class of compounds known for their significant pharmacological potential. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity of pyrazoles allows for modifications that enhance their therapeutic efficacy and selectivity against various diseases .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown effectiveness against multiple cancer cell lines:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tubulin polymerization, which is crucial for cell division .

- Case Studies : Research indicates that compounds with similar structures can inhibit the growth of lung, breast, and colorectal cancer cells. For instance, derivatives with 1H-pyrazole scaffolds have demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored extensively:

- In Vitro Studies : Compounds within this category have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Clinical Relevance : Given the role of inflammation in chronic diseases, these findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles are noteworthy:

- Spectrum of Activity : Studies have demonstrated that pyrazole derivatives can effectively inhibit both bacterial and fungal growth. For instance, compounds similar to this compound were tested against strains like E. coli and Aspergillus niger, showing promising results .

- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Data Summary

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole, exhibit notable anti-inflammatory properties. For instance, compounds synthesized from pyrazole scaffolds have shown effectiveness in reducing inflammation in animal models. A study demonstrated that certain pyrazole derivatives achieved over 84% inhibition of inflammation compared to standard drugs like diclofenac .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that derivatives of pyrazole possess significant activity against pathogens such as E. coli and Staphylococcus aureus. The presence of specific functional groups, such as the methoxy group in this compound, enhances this activity .

3. Anticancer Potential

this compound has also been investigated for its cytotoxic effects against cancer cell lines. In a study involving multi-component reactions, several pyrazole derivatives were synthesized and screened for their cytotoxicity against different cancer cell lines, revealing promising results for compounds derived from this scaffold . The compound's mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- One-Pot Reactions : Efficient one-pot multi-component reactions have been utilized to synthesize pyrazole derivatives rapidly. These methods often involve the reaction of substituted hydrazines with appropriate aldehydes and ketones under mild conditions, yielding high purity products with minimal by-products .

- Catalytic Methods : Catalysts such as piperidine have been employed to facilitate the formation of pyrazoles from precursor compounds. This approach not only improves yield but also reduces reaction time significantly .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Sharath et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Among the tested compounds, those derived from the pyrazole scaffold exhibited comparable or superior anti-inflammatory activity relative to standard treatments like indomethacin .

Case Study 2: Antimicrobial Activity

Burguete et al. synthesized a group of novel pyrazoles and tested them against several bacterial strains. Compound 11 demonstrated significant antibacterial activity, suggesting that modifications to the pyrazole structure can enhance its efficacy against resistant bacterial strains .

Summary Table of Applications

Analyse Des Réactions Chimiques

Key Reaction Conditions:

-

Solvent: Methanol or chloroform

-

Temperature: Reflux (60–80°C)

-

Catalyst: None required

| Starting Material | Product Regioisomer | Yield (%) | Selectivity Factor |

|---|---|---|---|

| Trichloromethyl enone + PhNHNH₂ | 1,5-Disubstituted | 68–97 | >20:1 (1,5:1,3) |

| Trichloromethyl enone + p-MeO-PhNHNH₂ | 1,3-Disubstituted | 41–75 | 1:3 (1,5:1,3) |

Mechanistically, the reaction proceeds through β-enaminone intermediates, followed by methanolysis of the trichloromethyl group to yield carboxylate derivatives .

Substitution Reactions

The 3-methoxyphenyl and pyrazole N-methyl groups participate in nucleophilic and electrophilic substitutions:

Aromatic Electrophilic Substitution

The methoxy group activates the phenyl ring toward electrophiles. For example:

-

Nitration: Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation: Bromine in acetic acid yields mono-brominated derivatives at the ortho position .

Pyrazole Ring Functionalization

The N-methyl group can be replaced under specific conditions:

-

Demethylation: Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, generating a free NH pyrazole .

-

Alkylation: Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ introduces bulkier substituents .

Oxidation

The pyrazole ring is resistant to oxidation, but side-chain modifications are feasible:

-

Methoxy to Carbonyl: Ozonolysis or CrO₃/H₂SO₄ converts the methoxy group to a ketone, yielding 3-acetylphenyl derivatives .

Reduction

-

Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the pyrazole core .

-

Carboxylate to Alcohol: LiAlH₄ reduces ester functionalities to primary alcohols .

Condensation and Reductive Amination

A solvent-free reductive amination protocol enables the synthesis of N-heterocyclic amines (Scheme 1) :

Steps:

-

Condensation: 5-Amino-pyrazole reacts with p-methoxybenzaldehyde at 120°C to form an imine.

-

Reduction: NaBH₄ in methanol reduces the imine to a secondary amine.

Example Product:

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

-

Suzuki-Miyaura: Boronic acids react with brominated derivatives under Pd(PPh₃)₄/Na₂CO₃ to generate biaryl pyrazoles .

Representative Data:

| Substrate | Boronic Acid | Product Yield (%) |

|---|---|---|

| 5-Bromo-1-methylpyrazole | 3-Methoxyphenyl | 72 |

| 5-Bromo-1-methylpyrazole | 4-Fluorophenyl | 68 |

Mechanistic Insights

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole and their distinguishing features:

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group in 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(trimethoxyphenyl)-1H-pyrazole enhances metabolic stability and hydrophobic interactions in biological targets compared to the purely electron-donating methoxy group in the target compound .

- Carboxylic acid derivatives (e.g., 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ) exhibit higher polarity, improving water solubility but reducing membrane permeability .

Substituent Position and Activity :

- The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., 4c in ). Ortho-substituted methoxy groups (e.g., 2-methoxyphenyl in 4d ) often sterically hinder binding, whereas para-substituted methoxy groups enhance π-π stacking in enzyme active sites .

Dihydro vs. However, they are less thermally stable than fully aromatic analogs .

Biological Activity Trends: Antimicrobial Activity: Chloro and trifluoromethyl substituents (e.g., in and ) correlate with enhanced antimycobacterial activity due to increased lipophilicity and membrane disruption . Enzyme Inhibition: Amine-substituted pyrazoles (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) show selectivity for monoamine oxidases, while carboxylic acid derivatives inhibit proteases .

Méthodes De Préparation

Preparation via Hydrazine and Enone Condensation

A recent regiocontrolled methodology employs trichloromethyl enones and arylhydrazines to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with high regioselectivity. Although this method focuses on carboxyalkyl-substituted pyrazoles, it illustrates critical principles applicable to 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole synthesis:

- Starting materials: Trichloromethyl enones and arylhydrazine hydrochlorides.

- Solvent: Methanol is preferred for dissolving arylhydrazines and facilitating methanolysis of intermediates.

- Reaction conditions: Stirring at room temperature followed by refluxing for 16 hours.

- Mechanism: Initial nucleophilic attack by hydrazine on the enone, cyclization to pyrazoline, dehydration to pyrazole, and subsequent methanolysis of the trichloromethyl group to yield carboxyalkyl pyrazoles.

- Outcome: Moderate to excellent yields (41–97%) with regioselectivity controlled by the hydrazine form (hydrochloride salt vs free base).

This approach can be adapted by using 3-methoxyphenylhydrazine derivatives to introduce the 3-methoxyphenyl substituent at the 5-position of the pyrazole ring.

Microwave-Assisted Cyclization Using Methoxyphenyl Hydrazines

An efficient synthetic route for methoxyphenyl-substituted pyrazoles involves microwave-assisted cyclization of methoxyphenyl hydrazines with appropriate diketones or styryl derivatives:

- Reagents: (3-Methoxyphenyl)hydrazine hydrochloride or free base.

- Catalysts: Palladium complexes such as Pd2(dba)3 or Pd(dba)2 (0.5 equiv.) or copper acetylacetonate (Cu(acac)2).

- Solvent: DMSO or water.

- Conditions: Microwave irradiation at 100 °C, 50 W power, for 5 minutes.

- Workup: Extraction with ethyl acetate, solvent removal, and purification by flash chromatography.

- Advantages: Rapid reaction times, high yields, and clean product profiles.

- Products: 1-(3-Methoxyphenyl)-substituted pyrazoles with various substituents at other ring positions.

This method is highly suitable for synthesizing this compound by selecting a methylated pyrazole precursor or performing methylation post-cyclization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Trichloromethyl Enone + Aryl Hydrazine | Trichloromethyl enones, 3-methoxyphenylhydrazine | Methanol, reflux | 16 h reflux | Regioselective, moderate to excellent yields | Requires specific enones, longer reaction time |

| Microwave-Assisted Cyclization | (3-Methoxyphenyl)hydrazine, diketones/styryl derivatives | Pd or Cu catalysts, DMSO/H2O | Microwave 100 °C, 5 min | Rapid, high yield, clean | Requires microwave reactor, catalyst cost |

| Multistep Methylation & Functionalization | Pyrazole dicarboxylic acid derivatives | K2CO3, iodomethane, SOCl2, NH3, LiBH4 | Varied, 0–85 °C, multiple steps | Precise functionalization, scalable | Multi-step, complex purification |

Research Findings and Analysis

- Regioselectivity: The nature of hydrazine (free base vs hydrochloride salt) and solvent choice critically influence the regioisomer formed in pyrazole synthesis. Methanol favors methanolysis and formation of carboxyalkyl pyrazoles.

- Microwave irradiation significantly reduces reaction time from hours to minutes while maintaining high yields and purity.

- Stepwise functionalization allows for introduction of methyl groups and other substituents at specific ring positions, enabling tailored synthesis of derivatives like this compound.

- Purification: Flash chromatography using hexanes and ethyl acetate mixtures is effective for isolating pure pyrazole products.

Q & A

Q. What are the established synthetic routes for 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For example, copper-catalyzed "click" reactions in THF/water (1:1) at 50°C for 16 hours yield triazole-pyrazole hybrids with ~60% efficiency . Optimization includes:

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysts : CuSO₄/ascorbate systems improve regioselectivity in triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers.

Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitrosopyrazole | THF/H₂O | CuSO₄ | 50 | 60 |

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and pyrazole ring protons (δ 5.5–6.5 ppm) .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) in functionalized derivatives .

- X-ray Crystallography : Dihedral angles between the pyrazole and aryl rings (e.g., 16.8°–73.7°) confirm steric and electronic effects .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer :

- In Vitro Enzymatic Assays : Test inhibition of carbonic anhydrase isoforms (CAH1, CAH2) using fluorescence-based protocols .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃, –NO₂) increase electrophilicity, enhancing kinase inhibition (e.g., mGluR5 modulation ).

- Steric Effects : Bulky substituents (e.g., –CH₂Ph) reduce binding affinity to COX-2 by ~40% compared to –OCH₃ .

- Case Study : Replacing –OCH₃ with –F in 5-(4-fluorophenyl) analogs improves metabolic stability but reduces solubility .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .

- Docking Studies : Use AutoDock Vina to model binding to prostaglandin G/H synthase (PGH2). Key interactions:

- Hydrogen bonds between pyrazole N–H and Arg120.

- π-Stacking with Tyr355 .

Table 2: Docking Scores for Derivatives

| Derivative | Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|---|

| –OCH₃ | 5F1A (COX-2) | -9.2 |

| –CF₃ | 3LN1 (mGluR5) | -8.7 |

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., cisplatin for cytotoxicity).

- Structural Verification : Confirm batch purity via HPLC (>95%) and LC-MS to exclude degradation products .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 3-methoxy vs. 4-fluoro analogs reduce IC₅₀ by 2-fold in CAH9 inhibition ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.